

Spectroscopic Profile of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester,
(2R)-

Cat. No.: B1662106

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl (2R)-2-(4-hydroxyphenoxy)propanoate (CAS No. 96562-58-2). As a key chiral intermediate in the synthesis of several aryloxyphenoxypropionate herbicides, precise structural confirmation and purity assessment are critical for its application in agrochemical development.^[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of the compound. The content herein is structured to provide not only the spectral data but also the underlying scientific rationale for the experimental methodologies and data interpretation, reflecting field-proven insights for researchers, scientists, and professionals in drug and chemical development.

Molecular Structure and Physicochemical Properties

Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is a chiral ester containing a stereogenic center at the C2 position of the propanoate chain. Its structure features a p-hydroxyphenoxy group linked via an ether bond to the propanoate moiety. This combination of a phenol, an ether, and an ester functional group dictates its characteristic spectroscopic behavior.

Caption: 2D Structure of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate.

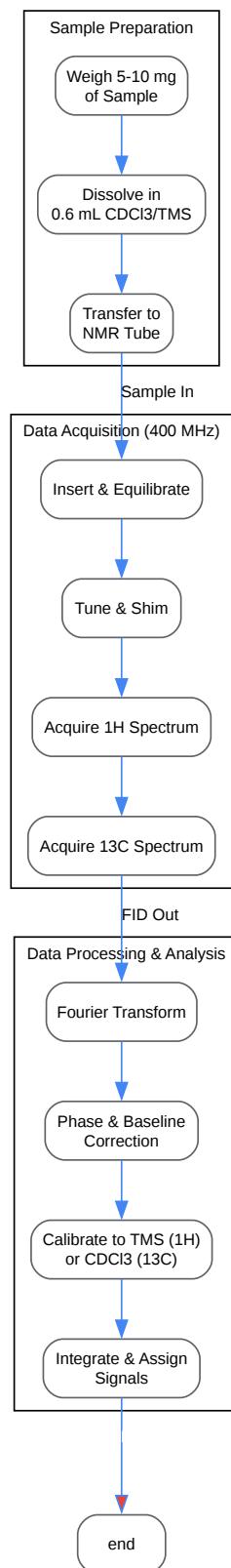
Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	96562-58-2	[1] [2]
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1] [2]
Molecular Weight	196.20 g/mol	[1] [2]
Exact Mass	196.07355886 Da	[2]
Appearance	White to orange to green powder/crystal	[1]
Melting Point	64-67 °C	[1]

| Optical Activity | $[\alpha]^{22}/D +43^\circ$ (c=1, CHCl₃) | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. For Methyl (2R)-2-(4-hydroxyphenoxy)propanoate, ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the chemical environment of each proton and carbon nucleus.


Expertise & Experience: Causality in Experimental Choices

The choice of deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is an excellent first choice for this analyte due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.^[3] The presence of a labile phenolic proton (-OH) means its signal can be broad and may exchange with trace amounts of D₂O, causing it to disappear. Adding a drop of D₂O and re-acquiring the spectrum is a classic technique to confirm the identity of such exchangeable protons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

- Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of CDCl_3 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution: Cap the tube and gently invert it several times, using sonication if necessary, to ensure complete dissolution. The solution should be clear and free of particulates.
- Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Allow the sample to equilibrate to the probe temperature (typically 298 K).
- Tuning and Shimming: Tune the probe to the correct frequencies for ^1H and ^{13}C and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans). Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus. Calibrate the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample analysis.

¹H NMR Spectral Data & Interpretation

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
6.60 - 6.62	m	4H	Ar-H	<p>Aromatic protons on the p-substituted ring. The expected pattern is an AA'BB' system of two doublets, which is reported here as a multiplet.</p> <p>[3]</p>
5.01	s	1H	Ar-OH	<p>Labile phenolic proton. The chemical shift can vary with concentration and temperature. Its identity can be confirmed by D₂O exchange.</p> <p>[3]</p>

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
4.70	q	1H	-O-CH(CH ₃)-	Methine proton, deshielded by the adjacent ether oxygen. It is split into a quartet by the three neighboring methyl protons (n+1 rule: 3+1=4).[3]
3.68	s	3H	-COOCH ₃	Methyl ester protons. Appears as a singlet as there are no adjacent protons. Its position is characteristic for methyl esters.[3]

| 1.62 | d | 3H | -CH(CH₃)- | Methyl protons of the propanoate group. It is split into a doublet by the single neighboring methine proton (n+1 rule: 1+1=2).[3] |

¹³C NMR Spectral Data & Interpretation (Predicted)

Note: Experimental data was not available. The following assignments are predicted based on standard chemical shift correlations and additivity rules.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~172	C=O	Carbonyl carbon of the ester group, typically found in the 170-175 ppm range.
~150	Ar-C-OH	Aromatic carbon attached to the hydroxyl group, deshielded by oxygen.
~148	Ar-C-O-	Aromatic carbon attached to the ether oxygen, also strongly deshielded.
~122	Ar-CH	Aromatic methine carbons adjacent to the ether-linked carbon.
~116	Ar-CH	Aromatic methine carbons adjacent to the hydroxyl-linked carbon.
~72	-O-CH(CH ₃)-	Methine carbon, significantly deshielded by the directly attached ether oxygen.
~52	-COOCH ₃	Methyl ester carbon, a characteristic shift for this functional group.

| ~18 | -CH(CH₃)- | Methyl carbon of the propanoate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The analysis of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is expected to show characteristic absorption bands for the phenol O-H, ester C=O, ether C-O, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid method for obtaining IR spectra of solid powders with minimal sample preparation.

- **Background Spectrum:** Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Sample Application:** Place a small amount of the powdered sample onto the crystal, ensuring complete coverage of the sampling area.
- **Apply Pressure:** Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good signal-to-noise.^[4]
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to produce the final spectrum.
- **Cleaning:** After analysis, retract the pressure arm, and clean the sample powder from the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectrum Analysis

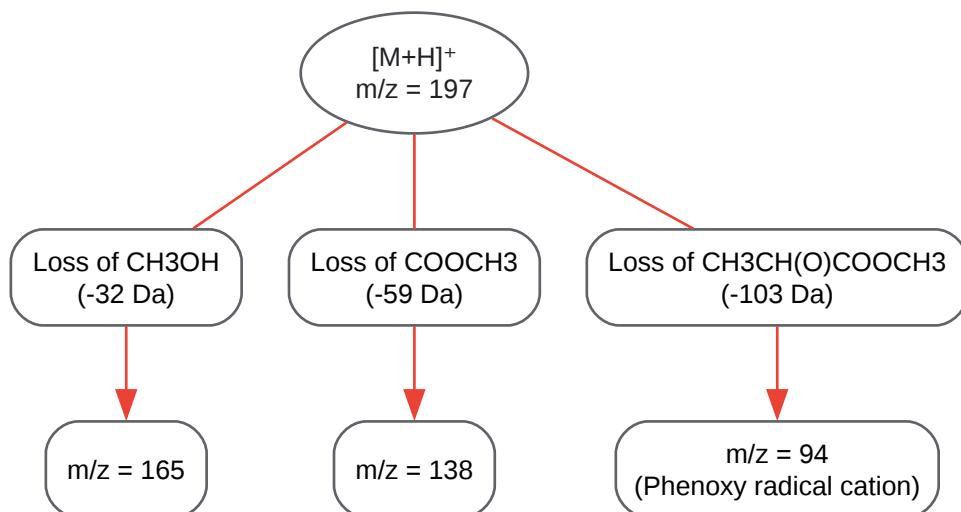
The IR spectrum provides a fingerprint of the molecule's functional groups.

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3500 - 3200 (broad)	O-H stretch	Phenol	The broadness of this peak is due to hydrogen bonding of the phenolic hydroxyl group.
3100 - 3000	C-H stretch	Aromatic	Characteristic stretching vibrations for sp ² C-H bonds on the benzene ring.
2990 - 2850	C-H stretch	Aliphatic	Stretching vibrations for the sp ³ C-H bonds of the methyl and methine groups.
~1740 (strong)	C=O stretch	Ester	A strong, sharp absorption is a hallmark of the ester carbonyl group.
1600, 1500, 1450	C=C stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.

| 1300 - 1000 | C-O stretch | Ester & Ether | This region contains complex, overlapping signals from the C-O single bond stretches of both the ester and the aryl ether functionalities. |

Mass Spectrometry (MS)


Mass spectrometry provides two critical pieces of information for structure validation: the molecular weight of the compound and, through fragmentation, clues about its substructures. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically generates a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.^[5]

Experimental Protocol: Electrospray Ionization (ESI)-MS

- Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.[1] The formic acid aids in protonation, promoting the formation of the $[M+H]^+$ ion.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- Ion Source Parameters: Optimize key ESI parameters, including capillary voltage (e.g., +3.5 to +4.5 kV for positive ion mode), nebulizing gas pressure, and drying gas flow and temperature to achieve a stable and strong ion signal.
- Mass Analysis: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
- Tandem MS (MS/MS): To gain structural information, perform a product ion scan by selecting the $[M+H]^+$ ion (m/z 197.2) in the first mass analyzer and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. Scan the resulting fragment ions in the second mass analyzer.

MS Data Analysis

- Molecular Ion: The ESI mass spectrum shows a base peak at m/z 197.2, corresponding to the protonated molecule $[C_{10}H_{12}O_4 + H]^+$, which confirms the molecular weight of 196.2 g/mol .[3]
- Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 197 ion would likely produce fragments resulting from the cleavage of the ester and ether bonds.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for $[M+H]^+$ of the title compound.

Conclusion

The collective spectroscopic data provides an unambiguous confirmation of the structure of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate. The 1H NMR spectrum precisely maps the proton environments, consistent with the compound's chiral propanoate and hydroxyphenoxy moieties.^[3] Mass spectrometry validates the molecular weight, and IR spectroscopy confirms the presence of all key functional groups.^[3] This comprehensive spectroscopic profile serves as an authoritative reference for quality control, reaction monitoring, and characterization for scientists engaged in the synthesis and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | 96562-58-2 [chemicalbook.com]
- 2. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112694403A - Method for preparing (R) - (+) -2- (4-hydroxyphenoxy) methyl propionate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. govtcollegepamgarh.co.in [govtcollegepamgarh.co.in]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662106#spectral-data-for-methyl-2r-2-4-hydroxyphenoxy-propanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com